1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide

Descripción

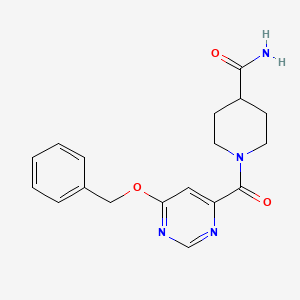

1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a benzyloxy group at the 6-position and a piperidine ring attached to the 4-position of the pyrimidine ring through a carbonyl linkage. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Propiedades

IUPAC Name |

1-(6-phenylmethoxypyrimidine-4-carbonyl)piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c19-17(23)14-6-8-22(9-7-14)18(24)15-10-16(21-12-20-15)25-11-13-4-2-1-3-5-13/h1-5,10,12,14H,6-9,11H2,(H2,19,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQUMJLRROLGDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C(=O)C2=CC(=NC=N2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as benzyl alcohol and pyrimidine-4-carboxylic acid.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction using benzyl chloride and a suitable base.

Attachment of the Piperidine Ring: The piperidine ring is attached through an amide bond formation, typically using piperidine-4-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde or benzoic acid derivative.

Reduction: The carbonyl group in the piperidine ring can be reduced to form an alcohol.

Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as a biochemical probe to investigate cellular pathways.

Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.

Industry: Utilized in the development of novel materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. For instance, it has been studied for its potential to inhibit Mycobacterium tuberculosis .

Comparación Con Compuestos Similares

N-(6-(4-(Pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and have been studied for their anti-tubercular activity.

Imidazo[1,2-a]pyridine analogues: These compounds also exhibit significant biological activity and are used in medicinal chemistry.

Uniqueness: 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyloxy group and a piperidine ring attached to a pyrimidine core makes it a valuable compound for various research applications.

Actividad Biológica

The compound 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, exploring its interactions with various biological targets, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features several key structural components:

- Pyrimidine Ring : A core structure involved in various biological processes, including DNA and RNA synthesis.

- Piperidine Ring : Commonly found in many pharmacologically active compounds, often associated with central nervous system activity.

- Carboxamide Group : Known for forming hydrogen bonds, enhancing interaction with proteins and enzymes.

- Benzyloxy Group : Typically a protecting group in organic synthesis, indicating potential synthetic applications.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an enzyme inhibitor. Below are some of the notable findings:

Enzyme Inhibition

- Antiviral Activity : Similar compounds have shown the ability to inhibit HIV integrase, suggesting potential antiviral properties.

- Cancer Pathways : Studies indicate that this compound may inhibit pathways relevant to cancer progression, although specific pathways remain to be elucidated.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help in understanding how the compound interacts at a molecular level and can guide further drug development.

Comparison with Related Compounds

A comparative analysis of structurally similar compounds is essential to highlight the unique aspects of this compound. The following table summarizes some related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-(benzyloxy)-N-(2-hydroxyphenyl)pyrimidine-4-carboxamide | Pyrimidine core with a benzyloxy group | Hydroxyl group may influence solubility |

| 6-(benzyloxy)-N-(2-chlorophenyl)pyrimidine-4-carboxamide | Pyrimidine core with a benzyloxy group | Chlorine substituent alters electronic properties |

| 6-(benzyloxy)-N-(2-fluorophenyl)pyrimidine-4-carboxamide | Pyrimidine core with a benzyloxy group | Fluorine substituent enhances lipophilicity |

The presence of the benzyloxy group in this compound distinguishes it from other similar compounds, influencing its chemical reactivity and interaction with molecular targets.

Study on Antiviral Properties

In a recent study focusing on enzyme inhibitors for viral infections, compounds similar to this compound were evaluated for their ability to inhibit HIV integrase. The results indicated that these compounds could serve as lead candidates for further development in antiviral therapies.

Cancer Research Applications

Another research initiative explored the potential of this compound as an anticancer agent. Preliminary findings suggested that it may inhibit specific signaling pathways involved in tumor growth and metastasis. Further investigations are necessary to confirm these effects and elucidate the underlying mechanisms.

Q & A

Q. What are the key synthetic routes for 1-(6-(Benzyloxy)pyrimidine-4-carbonyl)piperidine-4-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step reactions, including condensation of benzyloxy-pyrimidine intermediates with piperidine-carboxamide derivatives. Critical parameters include solvent choice (e.g., ethanol or DMF), temperature control (reflux vs. room temperature), and catalysts (e.g., pyridine for acetylation). For example, hydrolysis of ester intermediates under basic conditions (NaOH) followed by acidification is a common step to achieve high purity . Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures intermediate verification .

Q. Which analytical techniques are most effective for characterizing this compound’s structural conformation?

X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are gold standards. and NMR resolve the piperidine ring conformation, benzyloxy group orientation, and carbonyl connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O at ~1687 cm) . High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (±0.001 Da) .

Q. How can researchers identify and mitigate common impurities during synthesis?

Impurities often arise from incomplete benzyloxy group deprotection or side reactions at the pyrimidine ring. Reverse-phase HPLC with UV detection (λ = 254 nm) identifies unreacted intermediates. Recrystallization in ethanol/water mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity. Elemental analysis validates stoichiometric ratios (e.g., C, H, N within ±0.4% of theoretical values) .

Q. What strategies optimize solubility for in vitro assays?

Solubility is pH-dependent due to the carboxamide and pyrimidine groups. Use dimethyl sulfoxide (DMSO) for stock solutions (10–50 mM) and dilute in phosphate-buffered saline (PBS, pH 7.4) for biological testing. Co-solvents like cyclodextrins or surfactants (e.g., Tween-80) enhance aqueous stability .

Advanced Research Questions

Q. How should researchers design assays to evaluate this compound’s bioactivity against kinase targets?

Use fluorescence-based kinase inhibition assays (e.g., ADP-Glo™) with recombinant enzymes (e.g., PI3K or EGFR). IC values are determined via dose-response curves (0.1–100 µM). Counter-screen against off-target kinases to assess selectivity. Molecular docking (AutoDock Vina) predicts binding modes to active sites, validated by site-directed mutagenesis .

Q. How can contradictory data in biological activity studies be resolved?

Discrepancies may stem from assay variability (e.g., cell line differences) or compound stability. Standardize protocols: use identical cell passages, serum-free media, and fresh DMSO stocks. Stability testing via LC-MS over 24 hours identifies degradation products. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability) .

Q. What computational methods predict metabolic pathways and toxicity?

Density functional theory (DFT) calculates electrophilic sites prone to cytochrome P450 oxidation. Software like Schrödinger’s ADMET Predictor models hepatic clearance and plasma protein binding. Toxicity risks (e.g., hERG inhibition) are assessed via QSAR models .

Q. How can reaction efficiency be improved using Design of Experiments (DoE)?

Apply factorial designs to optimize variables (temperature, catalyst loading, solvent ratio). For example, a central composite design for Suzuki-Miyaura coupling maximizes yield while minimizing palladium residue. Response surface methodology (RSM) identifies Pareto-optimal conditions .

Q. What structural modifications enhance target selectivity in SAR studies?

Replace the benzyloxy group with electron-withdrawing substituents (e.g., -CF) to modulate π-π stacking. Piperidine ring substitution (e.g., 4-methyl) alters steric hindrance. Bioisosteric replacement of the carboxamide with sulfonamide improves metabolic stability .

Q. What challenges arise during scale-up, and how are they addressed?

Exothermic reactions (e.g., acylations) require jacketed reactors with precise temperature control (−10°C to 25°C). Continuous-flow systems reduce batch variability and improve mixing efficiency. Final purification via preparative HPLC (C18 column, acetonitrile/water) ensures >98% purity for preclinical batches .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.